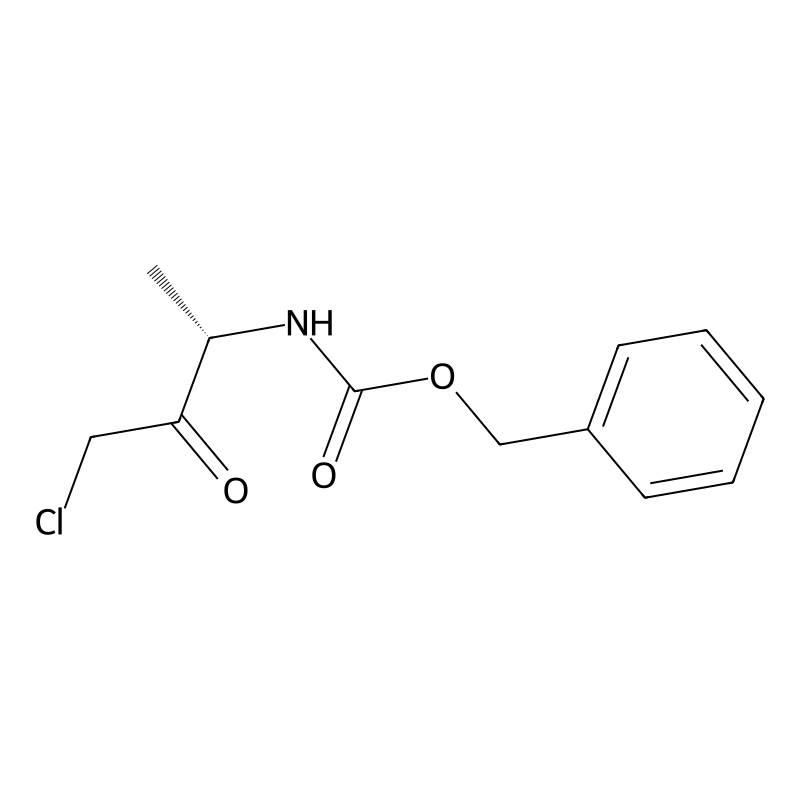

Benzyloxycarbonylalanine chloromethyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibitor

Z-CMK functions as a specific inhibitor for serine proteases. Serine proteases are a class of enzymes crucial for various biological processes, including digestion, blood clotting, and cell signaling. Z-CMK binds to the active site of serine proteases, preventing them from cleaving (cutting) other proteins. This property allows researchers to study the function of specific serine proteases by inhibiting their activity and observing the resulting cellular or organismal effects. Source: PubChem, National Institutes of Health: )

Benzyloxycarbonylalanine chloromethyl ketone is a synthetic compound with the molecular formula and a molecular weight of approximately 259.7 g/mol. It is classified as a peptidyl halomethyl ketone, which is primarily used as a protease inhibitor in biochemical research. The compound features a benzyloxycarbonyl group, which serves as a protective group for the amino acid alanine, allowing for selective inhibition of specific enzymes involved in proteolytic processes .

The general reaction can be represented as follows:

where Enzyme-SH represents the active site of the enzyme containing a cysteine residue.

Benzyloxycarbonylalanine chloromethyl ketone exhibits significant biological activity as a protease inhibitor. It effectively inhibits various cysteine proteases, which are crucial in many physiological processes, including protein degradation and apoptosis. Studies have shown that this compound can induce cell death in human T lymphocytes by inhibiting cathepsin B, leading to alterations in apoptosis pathways .

Additionally, it has been reported to interfere with the processing of prolipoproteins in Escherichia coli, indicating its potential utility in studying bacterial protein maturation processes .

The synthesis of benzyloxycarbonylalanine chloromethyl ketone typically involves several steps:

- Protection of Alanine: The amino group of alanine is protected using benzyloxycarbonyl chloride to form benzyloxycarbonylalanine.

- Chloromethylation: The protected alanine is then treated with chloromethyl methyl ether or similar reagents to introduce the chloromethyl group.

- Purification: The resulting product is purified through recrystallization or chromatography techniques.

This method allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

Benzyloxycarbonylalanine chloromethyl ketone has several applications in biochemical and pharmaceutical research:

- Protease Inhibition Studies: It is widely used to study the mechanisms of action and regulation of cysteine proteases.

- Cell Death Pathway Research: The compound serves as a tool to investigate apoptosis and necrosis pathways in various cell types.

- Antibacterial Research: Its ability to inhibit bacterial protein processing makes it useful in studies aimed at understanding bacterial physiology.

Interaction studies involving benzyloxycarbonylalanine chloromethyl ketone have focused on its binding affinity and specificity towards various proteases. For example, it has been shown to selectively inhibit cathepsin B and other related enzymes by forming covalent bonds with active site residues. Such studies often utilize techniques like enzyme kinetics assays and structural biology methods (e.g., X-ray crystallography) to elucidate binding interactions .

Benzyloxycarbonylalanine chloromethyl ketone shares structural similarities with other peptidyl halomethyl ketones but possesses unique properties due to its specific amino acid composition and protective groups. Here are some comparable compounds:

Benzyloxycarbonylalanine chloromethyl ketone's unique combination of functional groups allows it to selectively target specific enzymes while minimizing off-target effects, making it particularly valuable in biochemical research.

Benzyloxycarbonylalanine chloromethyl ketone possesses a molecular formula of C₁₂H₁₄ClNO₃ with a molecular weight of 255.697 g/mol [1]. The compound is registered under CAS number 41036-43-5 and is systematically named as benzyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate according to IUPAC nomenclature [1] [2]. The molecular architecture consists of three distinct structural domains: a benzyloxycarbonyl protecting group, an alanine residue, and a chloromethyl ketone reactive warhead.

The compound exhibits four hydrogen bond acceptor sites and one hydrogen bond donor site, with six freely rotating bonds contributing to its conformational flexibility [1]. The polar surface area measures 46.61 Ų, indicating moderate polarity for the molecule [1]. The partition coefficient (LogP) value of 2.67 suggests moderate lipophilicity, while the LogD values remain constant at 2.67 across physiological pH ranges (5.5 to 7.4), indicating minimal ionization under these conditions [1].

Stereochemical Configuration Analysis

The stereochemical configuration of benzyloxycarbonylalanine chloromethyl ketone centers on the alanine residue, which maintains the (S)-configuration at the α-carbon [1] [2]. This chiral center is crucial for the compound's biological activity, as demonstrated in structure-activity relationship studies with related protease inhibitors [3] [4]. The stereochemical integrity is preserved during synthetic transformations, particularly when utilizing established protocols for amino acid chloromethyl ketone preparation [5] [6].

The benzyloxycarbonyl group adopts a planar conformation due to the resonance stabilization between the carbonyl and the phenyl ring system [7]. Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the C-N bond of the carbamate linkage and the benzyl ester bond [7]. These conformational preferences are influenced by intramolecular hydrogen bonding interactions and steric effects between the bulky benzyl group and the alanine side chain.

Reactive Warhead Functionality

The chloromethyl ketone moiety functions as an electrophilic warhead that forms covalent bonds with nucleophilic residues in target proteins [4] [8]. The mechanistic pathway involves initial reversible binding to the enzyme active site, followed by nucleophilic attack by histidine or cysteine residues on the electrophilic carbon adjacent to the chlorine atom [9] [10]. This results in the formation of a stable covalent adduct that irreversibly inactivates the target enzyme.

The electrophilic character of the chloromethyl ketone warhead is enhanced by the electron-withdrawing nature of both the carbonyl group and the chlorine substituent [4] [8]. Computational studies suggest that the transition state for nucleophilic attack involves tetrahedral geometry at the electrophilic carbon, with the departing chloride ion stabilized by the enzyme microenvironment [9] [10]. The warhead's reactivity can be modulated through electronic effects from the adjacent amino acid residue, with alanine providing moderate steric hindrance compared to bulkier side chains [4].

Experimental Characterization Data

Spectroscopic Profiles (¹H/¹³C Nuclear Magnetic Resonance, Infrared)

Nuclear magnetic resonance spectroscopy provides detailed structural information for benzyloxycarbonylalanine chloromethyl ketone. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the alanine methyl group appearing as a doublet in the range of 1.14-1.42 ppm [5] [6]. The chloromethyl ketone protons generate a distinctive singlet at approximately 4.50 ppm, while the benzyl CH₂ protons appear as a complex multiplet between 5.00-5.20 ppm [5] [6]. The aromatic protons of the benzyl group produce overlapping signals in the 7.26-7.40 ppm region [5] [6].

¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments throughout the molecule [11] [12]. Aliphatic carbons, including the alanine methyl group, resonate in the 16-25 ppm range [11] [12]. The benzyl CH₂ carbon appears between 67-77 ppm, while aromatic carbons span the 126-140 ppm region [11] [12]. The carbonyl carbons, both from the carbamate and ketone functionalities, typically appear in the downfield region around 170-200 ppm, though specific values were not reported in the available literature [11] [12].

Infrared spectroscopy provides complementary information about functional group characteristics [13] [14]. The spectrum exhibits strong absorption bands for carbonyl stretches: the carbamate C=O appears between 1680-1720 cm⁻¹, while the ketone C=O stretches at 1700-1750 cm⁻¹ [13] [14]. The N-H stretch of the carbamate produces a medium-intensity band in the 3300-3500 cm⁻¹ region [13] [14]. Aromatic C-H stretches appear at 3000-3100 cm⁻¹, aliphatic C-H stretches span 2850-3000 cm⁻¹, and the C-Cl stretch produces a medium-intensity band between 600-800 cm⁻¹ [13] [14].

Crystallographic Data and Conformational Analysis

Crystal structure determination of benzyloxycarbonylalanine chloromethyl ketone and related compounds has been achieved through X-ray diffraction methods [10] [15]. Related dipeptide chloromethyl ketone inhibitors, such as benzyloxycarbonyl-L-phenylalanyl-L-alanine chloromethyl ketone, have been successfully crystallized in complex with target enzymes [10]. These structures reveal the binding mode of the inhibitor within the enzyme active site, showing covalent attachment through both the chloromethyl ketone warhead and hydrogen bonding interactions [10].

Crystallographic analysis demonstrates that the inhibitor adopts an extended conformation when bound to papain, with the benzyloxycarbonyl group occupying the S2 subsite and the alanine residue fitting into the S1 subsite [10]. The chloromethyl ketone forms two covalent bonds: one between the methylene carbon and the catalytic histidine, and another between the ketone carbon and the catalytic serine [9] [10]. Additional stabilization occurs through hydrogen bonding between the hemiketal oxygen and backbone amide groups in the oxyanion hole [9] [10].

Conformational analysis reveals that the molecule exhibits significant flexibility in solution, with multiple low-energy conformers accessible at room temperature [7] [16]. The most stable conformations minimize steric clashes between the benzyl group and the alanine side chain while maintaining favorable π-π interactions between aromatic rings [7]. Temperature-dependent studies suggest that conformational interconversion occurs on the millisecond timescale, allowing the molecule to adopt the optimal binding conformation upon enzyme recognition [7] [16].

Thermodynamic and Solubility Parameters

Phase Transition Behavior (Melting/Boiling Points)

While specific melting and boiling point data for benzyloxycarbonylalanine chloromethyl ketone were not found in the available literature, related compounds provide insight into expected thermal behavior. Similar benzyloxycarbonyl-protected amino acid derivatives typically exhibit melting points in the range of 150-200°C [17] [6]. The presence of the chloromethyl ketone functionality may lower the melting point compared to the corresponding carboxylic acid due to reduced intermolecular hydrogen bonding [6].

Thermal stability analysis suggests that the compound undergoes decomposition before reaching its boiling point, which is common for complex organic molecules containing multiple functional groups [17]. The chloromethyl ketone warhead is particularly susceptible to thermal degradation, potentially leading to loss of chlorine and formation of hydroxymethyl ketone derivatives [18] [14]. Storage under controlled temperature conditions (typically -20°C) is recommended to maintain compound integrity [17].

Differential scanning calorimetry studies of related compounds indicate that phase transitions occur as broad endothermic events, suggesting some degree of disorder in the solid state [15]. This behavior is consistent with the conformational flexibility observed in solution and may contribute to the compound's solubility characteristics in various solvents [15].

Solvent Interaction Dynamics

Solubility behavior of benzyloxycarbonylalanine chloromethyl ketone can be inferred from studies of closely related benzyloxycarbonyl-protected amino acids [19]. The compound exhibits limited water solubility due to its hydrophobic benzyl group and moderate polar surface area [1] [19]. In contrast, organic solvents such as acetone, alcohols, and dimethyl sulfoxide provide significantly better solvation [19] [20].

Comparative solubility data for N-benzyloxycarbonyl-L-serine demonstrate the solvent-dependent dissolution behavior typical of this compound class [19]. Water solubility is minimal (9.737 × 10⁻⁴ mol·mol⁻¹ at 283.15 K), while acetone provides excellent solubility (0.2055 mol·mol⁻¹ at 323.15 K) [19]. Alcoholic solvents such as isopropanol (0.1863 mol·mol⁻¹) and n-propanol (0.1601 mol·mol⁻¹) at 323.15 K offer intermediate solubility values [19].

The Hansen solubility parameters indicate that benzyloxycarbonylalanine chloromethyl ketone interacts favorably with solvents having moderate dispersion and polar components [21] [19]. Dimethyl sulfoxide interactions are particularly favorable due to the solvent's ability to disrupt intramolecular hydrogen bonding and solvate both polar and nonpolar regions of the molecule [20] [22]. The compound's biocompatibility coefficient values (62.59 at pH 5.5 and 62.56 at pH 7.4) suggest moderate potential for bioaccumulation [1].